molecular formula C6H5Br2F3O3 B1601204 Ethyl trifluoroacetyldibromoacetate CAS No. 382-40-1

Ethyl trifluoroacetyldibromoacetate

Cat. No. B1601204
CAS RN: 382-40-1
M. Wt: 341.9 g/mol
InChI Key: LMCIVMXOGHQNTR-UHFFFAOYSA-N
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Description

Ethyl trifluoroacetyldibromoacetate (ETDA) is an organic compound widely used in scientific research. It is a colorless liquid that is soluble in water and is widely used as a reagent in organic synthesis. ETDA is also used as a selective reagent in the synthesis of various compounds and is an important precursor for the synthesis of drugs and other organic compounds. It has also been used in the synthesis of polymers, dyes and other materials.

Scientific Research Applications

Extraction and Derivatization in Analytical Chemistry

Ethyl trifluoroacetyldibromoacetate is utilized in analytical chemistry for the extraction and derivatization of compounds. In a study focused on the detection and quantification of ethyl-glucuronide in hair samples, different extraction methods and derivatizing agents were compared. Water and pentafluoropropionic anhydride (PFPA) were identified as the best extracting solvent and derivatizing agent, respectively, due to their high recoveries, clean extracts, and stable derivatives. This highlights the utility of ethyl trifluoroacetyldibromoacetate and related compounds in enhancing analytical methods for forensic and clinical applications (Jurado, Soriano, Gimenez, & Menéndez, 2004).

Synthesis of Fluorinated Compounds

Ethyl trifluoroacetyldibromoacetate plays a crucial role in the synthesis of novel fluorinated compounds. A study demonstrated its application in the preparation of previously unknown fluorinated amino acids, such as cis- and trans-3-CF3/C2F5-prolines and trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines. This showcases its importance in the field of organic chemistry, particularly in the development of new molecules with potential pharmaceutical and agrochemical applications (Tolmachova, Kondratov, Dolovanyuk, Pridma, Chernykh, Daniliuc, & Haufe, 2018).

Applications in Battery Technology

In the realm of energy storage, ethyl trifluoroacetyldibromoacetate and its derivatives are investigated for their potential as co-solvents in lithium-ion battery electrolytes, particularly for low-temperature applications. Research on trifluoroacetate solvents, including ethyl trifluoroacetate, has shown that the carbon-chain length in the trifluoroacetate structure significantly affects the electrolyte's performance at low temperatures. This highlights the relevance of such compounds in improving the efficiency and reliability of energy storage systems under varying environmental conditions (Lu, Xie, Pan, Chen, & Zheng, 2013).

Building Blocks for Chiral Compounds

Ethyl trifluoroacetyldibromoacetate is also a valuable building block for synthesizing enantiopure chirons, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects. A study highlighted its transformation into a series of enantiopure chirons that contain both a trifluoromethyl group and an amino moiety. These chirons are essential for the development of trifluoromethyl-β-amino acid series, which are significant in medicinal chemistry (Michaut, Metz, Paris, & Plaquevent, 2007).

Catalysis in Organic Synthesis

Ethyl trifluoroacetyldibromoacetate and related compounds find application in catalysis, particularly in acylation reactions. Scandium trifluoromethanesulfonate (triflate), for instance, is used as a catalyst in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This demonstrates the compound's utility in facilitating various organic synthesis reactions, leading to the efficient production of esters and other valuable organic compounds (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

properties

IUPAC Name

ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCIVMXOGHQNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534418
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trifluoroacetyldibromoacetate

CAS RN

382-40-1
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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